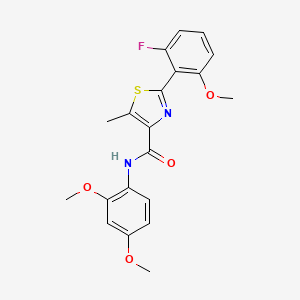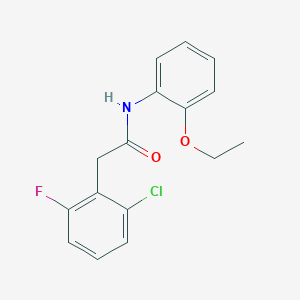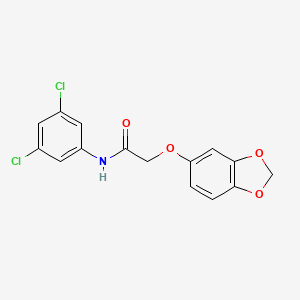![molecular formula C20H25NO4S B14959498 N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B14959498.png)
N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a methoxybenzyl group, and a sulfonyl group attached to a 3-methylbutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxybenzyl group is introduced through a nucleophilic substitution reaction, while the sulfonyl group is added via sulfonation. The final step involves the attachment of the 3-methylbutyl chain through an alkylation reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitro-substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance binding affinity, while the sulfonyl group can modulate the compound’s reactivity. The 3-methylbutyl chain may influence the compound’s solubility and bioavailability. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methoxybenzyl)-4-methylbenzamide
- N-(4-methoxybenzyl)-2-methylbenzamide
- N-(4-methoxybenzyl)-3-methylbenzamide
Uniqueness
N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide is unique due to the presence of the sulfonyl group attached to a 3-methylbutyl chain. This structural feature distinguishes it from other similar compounds and may confer distinct chemical and biological properties, such as enhanced reactivity or specific binding interactions.
Eigenschaften
Molekularformel |
C20H25NO4S |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-2-(3-methylbutylsulfonyl)benzamide |
InChI |
InChI=1S/C20H25NO4S/c1-15(2)12-13-26(23,24)19-7-5-4-6-18(19)20(22)21-14-16-8-10-17(25-3)11-9-16/h4-11,15H,12-14H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
PISBVJUHCLSZOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14959419.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B14959427.png)
![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B14959435.png)

![[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone](/img/structure/B14959447.png)
![(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B14959455.png)

![2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14959470.png)
![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14959477.png)


![ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B14959495.png)


